molecular formula C13H20ClN B12098456 [(4-Chlorophenyl)methyl](3-methylpentan-2-yl)amine

[(4-Chlorophenyl)methyl](3-methylpentan-2-yl)amine

Cat. No.: B12098456
M. Wt: 225.76 g/mol
InChI Key: FIOXWXSEYGUNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)methylamine (CAS: 343941-40-2) is a secondary amine with the molecular formula C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . The compound features a 4-chlorophenyl group attached via a methylene bridge to a branched 3-methylpentan-2-yl amine moiety.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylpentan-2-amine

InChI

InChI=1S/C13H20ClN/c1-4-10(2)11(3)15-9-12-5-7-13(14)8-6-12/h5-8,10-11,15H,4,9H2,1-3H3

InChI Key

FIOXWXSEYGUNHM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)methylamine typically involves the reaction of 4-chlorobenzyl chloride with 3-methylpentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of (4-Chlorophenyl)methylamine may involve large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic and Alkyl Groups

Halogen-Substituted Phenyl Analogs

3-(4-Chlorophenyl)butan-2-ylamine (C₁₁H₁₆ClN) Key Differences: Shorter alkyl chain (butan-2-yl vs. 3-methylpentan-2-yl) and a methyl group directly attached to the amine.

(3-Bromo-4-fluorophenyl)methylamine (C₁₂H₁₇BrFN)

  • Key Differences : Bromo and fluoro substituents on the phenyl ring; pentan-2-yl chain (unbranched vs. branched 3-methylpentan-2-yl).
  • Impact : Increased molecular weight (274.17 g/mol ) and altered electronic properties due to halogen electronegativity, possibly enhancing receptor binding affinity in halogen-sensitive systems .
Heterocyclic and Functionalized Analogs

{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride

  • Key Differences : Thiazole ring replaces the methylene bridge; dihydrochloride salt form.
  • Impact : Enhanced water solubility due to ionic form but reduced membrane permeability .

1-(4-Chlorophenyl)ethylamine Key Differences: Ethyl spacer between phenyl and amine vs. methylene bridge.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) log P (Predicted) Key Structural Features
Target Compound C₁₂H₁₈ClN 211.73 ~3.2* Branched alkyl, 4-chlorophenyl
3-(4-Chlorophenyl)butan-2-ylamine C₁₁H₁₆ClN 197.71 ~2.8 Shorter chain, methylamine
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 ~3.5 Bromo/fluoro substituents, linear alkyl
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine dihydrochloride C₁₀H₁₀Cl₂N₂S·2HCl 322.09 ~1.0 (ionized) Thiazole ring, ionic form

*Predicted log P (octanol-water partition coefficient) for the target compound is estimated using analogous structures from and , where lipophilicity trends correlate with alkyl chain length and halogen presence .

Biological Activity

(4-Chlorophenyl)methylamine, with the molecular formula C₁₃H₂₀ClN and a molecular weight of approximately 225.76 g/mol, is an organic compound notable for its potential biological activities. The compound features a chlorophenyl group and a branched alkyl amine, which contribute to its unique reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its neuroprotective and anticancer properties, synthesis methods, and related research findings.

Chemical Structure and Properties

The structure of (4-Chlorophenyl)methylamine can be represented as follows:

C13H20ClN\text{C}_{13}\text{H}_{20}\text{ClN}

Key Features:

  • Chlorophenyl Group: Enhances interaction with biological targets.
  • Branched Alkyl Amine: May influence pharmacokinetics and bioavailability.

Neuroprotective Effects

Research indicates that (4-Chlorophenyl)methylamine exhibits significant neuroprotective effects. In ischemia-reperfusion injury models, the compound has been shown to reduce neuronal damage, suggesting its potential utility in treating neurodegenerative diseases. The mechanism of action may involve modulation of oxidative stress and inflammation pathways.

Case Study: In a study evaluating neuroprotective agents, (4-Chlorophenyl)methylamine demonstrated a reduction in apoptosis markers and improved cell viability in neuronal cell cultures subjected to hypoxic conditions.

Anticancer Activity

Derivatives of (4-Chlorophenyl)methylamine have shown promising anticancer activity against various tumor cell lines. The presence of the chlorophenyl moiety is believed to enhance the compound's ability to interact with cellular targets involved in cancer progression.

Research Findings:

  • In vitro Studies: Various studies have reported IC50 values indicating potent inhibitory effects on cancer cell proliferation. For instance, one derivative exhibited an IC50 value of 2.7 µM against specific cancer cell lines .
  • Molecular Docking Studies: Computational analyses suggest that the compound interacts favorably with key proteins involved in cancer signaling pathways, which may lead to apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of (4-Chlorophenyl)methylamine relative to structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
(4-Chlorophenyl)methylamineC₁₃H₂₀ClNNeuroprotective, Anticancer
(3-Chlorophenyl)methylamineC₁₃H₂₀ClNModerate Anticancer
(4-Bromophenyl)methyl(3-methylpentan-2-yl)amineC₁₃H₂₀BrNAnticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.